N-(2-ethylphenyl)-N'-hydroxyoctanediamide
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Overview
Description
N-(2-Ethylphenyl)-N’-hydroxyoctanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl-substituted phenyl group and a hydroxylated octanediamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-N’-hydroxyoctanediamide typically involves the reaction of 2-ethylphenylamine with octanediamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N-(2-Ethylphenyl)-N’-hydroxyoctanediamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)-N’-hydroxyoctanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-Ethylphenyl)-N’-hydroxyoctanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)-N’-hydroxyoctanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethylphenyl)-acetamide
- N-(2-Ethylphenyl)-4-hydroxybenzamide
- N-(2-Ethylphenyl)-propylamide
Uniqueness
N-(2-Ethylphenyl)-N’-hydroxyoctanediamide is unique due to its specific structural features, such as the hydroxylated octanediamide chain and the ethyl-substituted phenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C16H24N2O3/c1-2-13-9-7-8-10-14(13)17-15(19)11-5-3-4-6-12-16(20)18-21/h7-10,21H,2-6,11-12H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
COKQAZFZACGKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
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